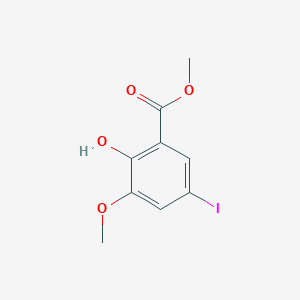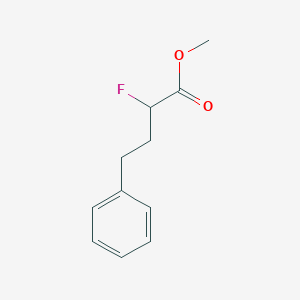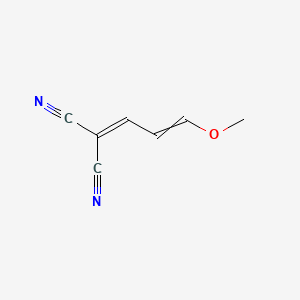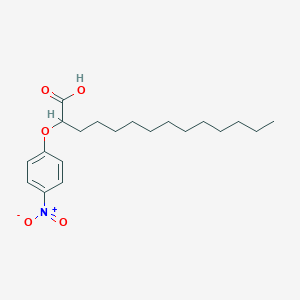
methyl 2-hydroxy-5-iodo-3-methoxybenzoate
概要
説明
methyl 2-hydroxy-5-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO4 It is a derivative of salicylic acid, where the hydroxyl group at the 5-position is replaced by an iodine atom, and the carboxyl group is esterified with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-iodo-3-methoxybenzoate typically involves the iodination of 3-methoxysalicylic acid followed by esterification. One common method is as follows:
Iodination: 3-methoxysalicylic acid is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the 5-position.
Esterification: The resulting 5-iodo-3-methoxysalicylic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination: Large quantities of 3-methoxysalicylic acid are iodinated using industrial-grade iodine and oxidizing agents.
Continuous esterification: The iodinated product is continuously esterified in a reactor with methanol and sulfuric acid, followed by purification through distillation and recrystallization.
化学反応の分析
Types of Reactions
methyl 2-hydroxy-5-iodo-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in an organic solvent (e.g., toluene).
Major Products
Substitution: Products include 5-amino-3-methoxysalicylic acid derivatives.
Oxidation: Products include quinone derivatives.
Coupling: Products include biaryl compounds with various functional groups.
科学的研究の応用
methyl 2-hydroxy-5-iodo-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 2-hydroxy-5-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Methyl-3-methoxysalicylate: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Iodo-3-methoxysalicylic acid: Similar structure but not esterified, affecting its solubility and reactivity.
Methyl-5-bromo-3-methoxysalicylate: Bromine instead of iodine, leading to different reactivity in substitution and coupling reactions.
Uniqueness
methyl 2-hydroxy-5-iodo-3-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and potential for forming carbon-iodine bonds in coupling reactions. This uniqueness makes it valuable in specific synthetic and research applications.
特性
CAS番号 |
134419-44-6 |
|---|---|
分子式 |
C9H9IO4 |
分子量 |
308.07 g/mol |
IUPAC名 |
methyl 2-hydroxy-5-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H9IO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 |
InChIキー |
JYTMDVNRUGDPQX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-{[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B8276885.png)
![7-(hydroxymethyl)thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B8276899.png)

![7-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8276915.png)






